![molecular formula C18H14N2O3S B2889527 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide CAS No. 864938-17-0](/img/structure/B2889527.png)

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

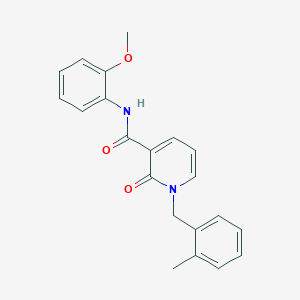

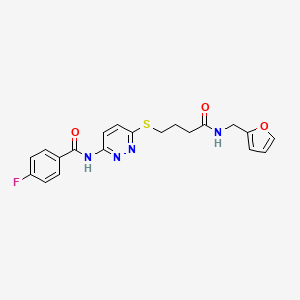

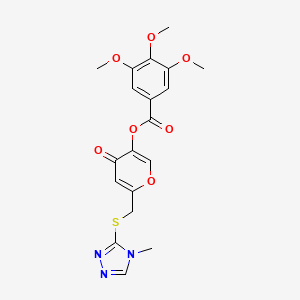

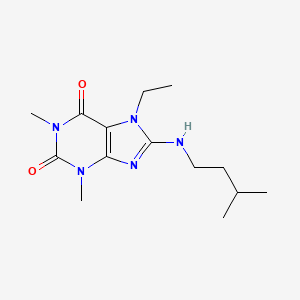

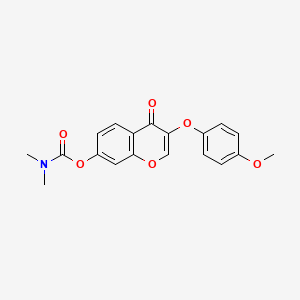

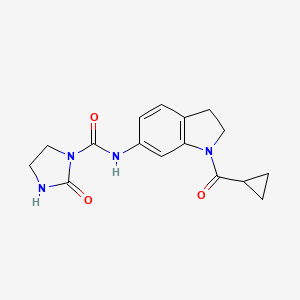

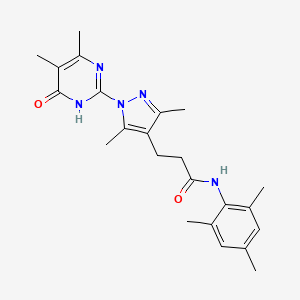

“N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide” is a compound that belongs to the benzothiazole class . Benzothiazoles have been studied extensively due to their significant biological activities and pharmaceutical value . They have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, anti-inflammatory activities, and more .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and more .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied extensively. For example, a structural study has been carried out on N - (1,3-benzothiazol-2-yl)-4- (halogenobenzenesulfonyl)-hydrazides . The study included single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations .Chemical Reactions Analysis

Benzothiazole derivatives have been studied for their chemical reactions. For instance, all the reactions were monitored by thin-layer chromatography (TLC) on silica gel with chloroform as the mobile phase .Physical And Chemical Properties Analysis

Benzothiazole derivatives exhibit luminescent properties. Upon excitation with 365 nm light, certain benzothiazole derivatives exhibit bright blue-violet, green, and orange emission in aggregated states .Scientific Research Applications

Synthesis and Biological Activities

- Diuretic Activity : N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide, a compound structurally related to N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide, was synthesized and exhibited significant diuretic activity in vivo (Yar & Ansari, 2009).

- Antimicrobial Agents : A series of thiazole derivatives were synthesized for their antimicrobial properties. These molecules, similar in structure to the compound , showed potent activity against various bacterial and fungal strains (Bikobo et al., 2017).

Antioxidant and Anticancer Properties

- Antioxidant Activity : Novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides were synthesized, showing moderate to significant radical scavenging activity. This suggests potential antioxidant applications for similar compounds (Ahmad et al., 2012).

- Anticancer Evaluation : N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide, closely related to the queried compound, demonstrated anticancer activity against breast cancer cells, highlighting its potential in cancer research (Senthilkumar, Umarani, & Satheesh, 2021).

Photophysical and Antimicrobial Studies

- Photo-Physical Characteristics : Excited state intramolecular proton transfer and dual emission characteristics of benzothiazole fluorescent derivatives were studied, which is relevant for the development of sensors and imaging agents (Padalkar et al., 2011).

- Broad-Spectrum Antimicrobial Activity : Novel benzothiazole derivatives exhibited excellent broad-spectrum antimicrobial activity against various bacterial and fungal strains, suggesting similar applications for N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide (Padalkar et al., 2014).

Synthesis and Application in Sensors

- Synthesis Process : Research on the synthesis process of related compounds provides insights into the potential large-scale production of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide (Bin, 2015).

- Sensor Application : Benzothiazole-based compounds have been utilized in developing sensors for physiological pH sensing, which could be an application area for the compound (Li et al., 2018).

Mechanism of Action

The mechanism of action of benzothiazole derivatives is often related to their biological activity. For instance, benzothiazole based anti-tubercular compounds have shown better inhibition potency against M. tuberculosis . The mechanism of resistance of anti-TB drugs is also incorporated in the review .

Future Directions

properties

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3S/c21-17(15-11-22-9-10-23-15)19-13-7-5-12(6-8-13)18-20-14-3-1-2-4-16(14)24-18/h1-8,11H,9-10H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGAAXYCRNLRAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide](/img/structure/B2889444.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{[1,2,4]triazolo[1,5-a]pyrimidin-2-ylsulfanyl}acetamide](/img/structure/B2889446.png)

![4-Methyl-1-(tricyclo[4.3.1.1(3,8)]undecan-1-ylmethyl)piperidine hydrochloride](/img/structure/B2889451.png)

![N-(4-chlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2889452.png)

![1-(4-Methoxyphenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2889454.png)

![N-Ethyl-5-formyl-N-(3,3,3-trifluoro-2-hydroxypropyl)pyrazolo[1,5-A]pyridine-3-carboxamide](/img/structure/B2889455.png)

![rac-(2R,3R)-2-[1-(cyclopropylmethyl)-1H-pyrazol-5-yl]oxolan-3-amine dihydrochloride, trans](/img/structure/B2889464.png)